molecular formula C7H8ClIN2O4S2 B8601439 N-(2-Chloro-5-iodopyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide

N-(2-Chloro-5-iodopyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide

Cat. No. B8601439
M. Wt: 410.6 g/mol
InChI Key: GDDXNIORNKMIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

4-Amino-2-chloro-5-iodopyridine (11) (1.01 g, 3.97 mmol) was dissolved in dichloromethane (8.5 mL) and triethylamine (2.48 mL, 1.78 g 17.6 mmol) was added. The suspension was cooled in an ice/water bath. A solution of methanesulfonyl chloride (1.56 mL, 2.31 g, 20.1 mmol) in dichloromethane (4.2 mL) was added dropwise. The reaction was stirred at room temperature for 100 min. More triethylamine (1.25 mL) was added to the reaction, which was then cooled in ice. To the cooled reaction was added dropwise a solution of methanesulfonyl chloride (0.78 mL, 1.15 g, 10 mmol) in dichloromethane (2.1 mL) and stirring at room temperature was continued for 16 h. The reaction was diluted with dichloromethane and washed twice with water. The residue was purified by flash chromatography eluting with dichloromethane, then 5% ethyl acetate in dichloromethane to give the title compound (13) (1.188 g 72%). 1H-NMR (500 MHz, DMSO-d6): 3.69 (s, 6H), 8.03 (s, 1H), 8.99 (s, 1H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three
Quantity
4.2 mL
Type
solvent
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Four
Quantity
0.78 mL
Type
reactant
Reaction Step Five
Quantity
2.1 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([I:8])=[CH:6][N:5]=[C:4]([Cl:9])[CH:3]=1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>ClCCl>[Cl:9][C:4]1[CH:3]=[C:2]([N:1]([S:18]([CH3:17])(=[O:20])=[O:19])[S:18]([CH3:17])(=[O:20])=[O:19])[C:7]([I:8])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
NC1=CC(=NC=C1I)Cl
Name
Quantity
8.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.48 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.56 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
4.2 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0.78 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2.1 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 100 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled in an ice/water bath
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled in ice
CUSTOM
Type
CUSTOM
Details
To the cooled reaction
STIRRING
Type
STIRRING
Details
stirring at room temperature
WAIT
Type
WAIT
Details
was continued for 16 h
Duration
16 h
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)N(S(=O)(=O)C)S(=O)(=O)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.188 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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